molecular formula C8H9ClO B141259 [2-(Chloromethyl)phenyl]methanol CAS No. 142066-41-9

[2-(Chloromethyl)phenyl]methanol

Cat. No. B141259
M. Wt: 156.61 g/mol
InChI Key: YMBKVYRKYPKJSB-UHFFFAOYSA-N
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Patent
US06372921B1

Procedure details

A reagent, α,α′-dihydroxy-o-xylene, produced by Aldrich Co. (69.5 g, 0.5 mol) was placed in a 500-mL four-neck flask equipped with a condenser tube, a stirring blade, a thermometer, and a dropping funnel, and 35% hydrochloric acid (100 g, 1.0 mol) was added thereto. The mixture was stirred at 70° C. for one hour. After completion of reaction, the reaction mixture was allowed to stand, so that two-separated layers were formed. The reaction was analyzed through GC while stirring again during sampling. From the obtained concentration of α-chloro-α′-hydroxy-o-xylene, the yield of α-chloro-α′-hydroxy-o-xylene was calculated to be 91% based on α,α′-dihydroxy-o-xylene. The conversion of α,α′-dihydroxy-o-xylene was 99%, and α,α′-dichloro-o-xylene (5%) and phthalan (2%) were formed as by-products.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
2%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[C:5]([CH2:10][OH:11])=[CH:6][CH:7]=[CH:8][CH:9]=1.OCC1C(CO)=CC=CC=1.ClCC1C(CCl)=CC=CC=1>>[CH2:3]1[O:11][CH2:10][C:5]2[C:4]1=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C(=CC=CC1)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(69.5 g, 0.5 mol) was placed in a 500-mL four-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser tube
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
so that two-separated layers
CUSTOM
Type
CUSTOM
Details
were formed
STIRRING
Type
STIRRING
Details
while stirring again
ALIQUOT
Type
ALIQUOT
Details
during sampling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C2=CC=CC=C2CO1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.